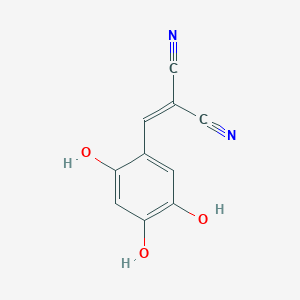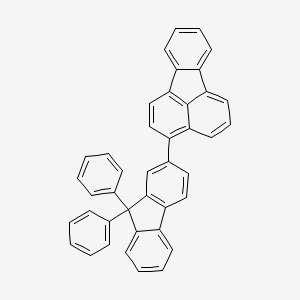
3-(9,9-Diphenyl-9H-fluoren-2-YL)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a fluoranthene core substituted with a 9,9-diphenyl-9H-fluoren-2-yl group, which imparts distinct photophysical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 9,9-diphenyl-9H-fluorene is coupled with a halogenated fluoranthene under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, and hydrogenated fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in diagnostic imaging.
Wirkmechanismus
The mechanism by which 3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene exerts its effects is largely dependent on its interaction with molecular targets. In the context of optoelectronics, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and emission. In biological systems, its interactions with proteins and nucleic acids can lead to changes in cellular functions, although the exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl derivatives: These compounds share a similar core structure but with different substituents, leading to variations in their chemical and physical properties.
Fluorene-based compounds: Compounds like 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline exhibit similar photophysical properties but differ in their specific applications and reactivity.
Uniqueness
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene stands out due to its unique combination of a fluoranthene core and a 9,9-diphenyl-9H-fluorene group, which imparts distinct photophysical properties that are highly desirable in optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
653590-82-0 |
|---|---|
Molekularformel |
C41H26 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
3-(9,9-diphenylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C41H26/c1-3-12-28(13-4-1)41(29-14-5-2-6-15-29)38-21-10-9-18-33(38)34-23-22-27(26-39(34)41)30-24-25-37-32-17-8-7-16-31(32)36-20-11-19-35(30)40(36)37/h1-26H |
InChI-Schlüssel |
BIWXEDDYIANJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C87)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


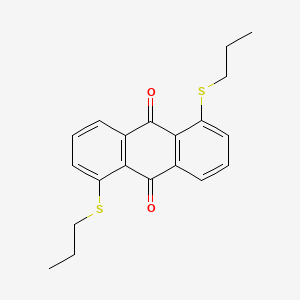

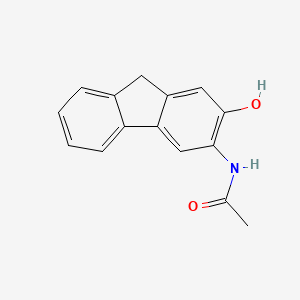
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
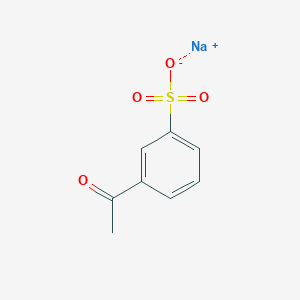
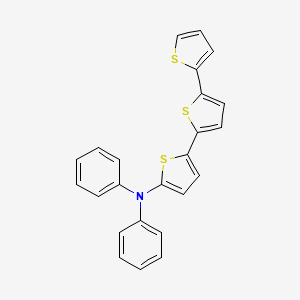
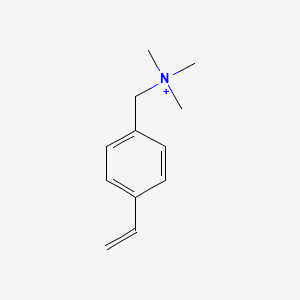
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

